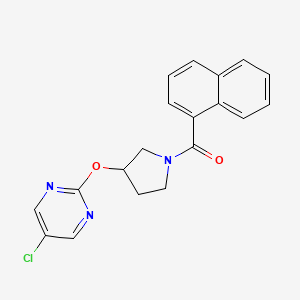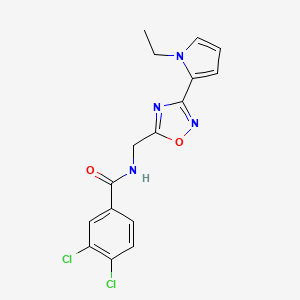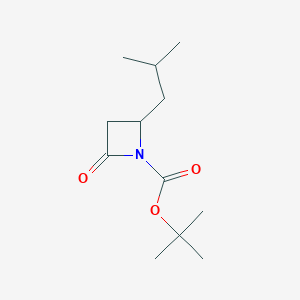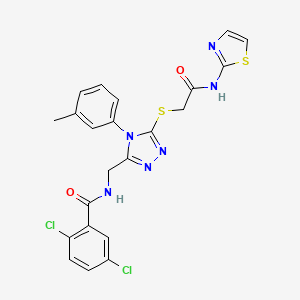
Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a benzoate group, a sulfonyl group, a pyridine ring, and a piperidine ring. These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistic studies reveal interactions with key cellular pathways, making it a promising candidate for further investigation .
- The compound’s sulfonamide moiety contributes to its anti-inflammatory activity. It may modulate immune responses by targeting specific enzymes or receptors involved in inflammation. Researchers have investigated its effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis .
- Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate has shown neuroprotective potential. Studies suggest that it can mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties make it relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- Researchers have explored the antibacterial properties of this compound. It exhibits inhibitory effects against certain bacterial strains, including both Gram-positive and Gram-negative bacteria. Investigations into its mode of action and potential clinical applications are ongoing .
- The compound’s piperidine scaffold may interact with cardiovascular receptors, affecting blood pressure, heart rate, and vascular tone. Preliminary studies indicate vasodilatory effects, suggesting its potential use in managing hypertension or ischemic conditions .
- Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate serves as a valuable chemical probe in biological research. Scientists use it to study protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. Its unique structure allows for specific target engagement and validation .
Anticancer Agents
Anti-inflammatory Properties
Neuroprotective Effects
Antibacterial Activity
Cardiovascular Applications
Chemical Biology Tools
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAOSZTJTYKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)
![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
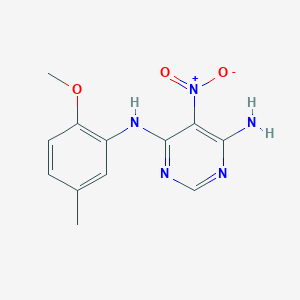
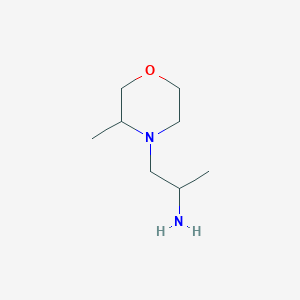
![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)
